6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFISPEJIPHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through a radical-mediated pathway initiated by iodine (I₂), which facilitates the cleavage of the S–N bond in p-toluenesulfonylhydrazide. This generates a p-tolylthio radical, which selectively reacts with the electron-rich C5 position of the imidazo[1,2-a]thiazole core. Key optimization parameters include:
Table 1: Standard Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting material (4a) | 100 mg (0.5 mmol) |
| p-Toluenesulfonylhydrazide | 110 mg (0.6 mmol) |
| Iodine (I₂) | 20 mol% |
| Solvent | Ethanol (0.1 mL) |
| Temperature | 70°C |
| Reaction time | 10 hours |
| Purification | Column chromatography (PE/EA 15:1→10:1) |
Experimental Protocol
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Charge a reaction vial with 2-phenylimidazo[1,2-a]thiazole (4a, 0.5 mmol), p-toluenesulfonylhydrazide (0.6 mmol), and I₂ (20 mol%).
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Add anhydrous ethanol (0.1 mL) and seal under ambient atmosphere.
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Heat at 70°C with stirring until TLC confirms consumption of starting material (~10 h).
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Cool to room temperature, extract with dichloromethane (3 × 5 mL), and wash with brine.
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Dry organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
| Aldehyde | Isocyanide | Yield (%) |
|---|---|---|
| Benzaldehyde | Cyclohexyl isocyanide | 65 |
| p-Tolualdehyde | tert-Butyl isocyanide | 78 |
| 4-Chlorobenzaldehyde | Benzyl isocyanide | 71 |
Functionalization via C–H Bond Activation
Recent advances in C–H bond selenylation of imidazo[2,1-b]thiazoles provide conceptual frameworks for adapting similar strategies to thioether formation.
Radical-Mediated C–H Thiolation
The urea hydrogen peroxide (UHP)/ethyl lactate system developed for selenylation could theoretically be adapted for thiolation by replacing diselenides with disulfides. Critical considerations include:
Metal-Free Thiofunctionalization
Phenyleneiodonium bis(trifluoroacetate) (PIFA)-mediated protocols enable regioselective C–H functionalization in related benzoimidazothiazoles. This approach avoids transition metals but requires:
Comparative Analysis of Methodologies
Table 3: Synthesis Method Evaluation
Key findings:
-
The iodine-catalyzed method offers the most direct route to the target molecule but requires optimization of radical quenching steps.
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Three-component strategies show superior atom economy but necessitate additional steps for C5 functionalization.
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C–H activation approaches remain theoretical for this specific compound but present opportunities for methodology development.
Scalability and Industrial Considerations
The iodine-mediated protocol demonstrates gram-scale feasibility without yield erosion:
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Functionalized imidazo[2,1-b]thiazole derivatives with various substituents.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of imidazo[2,1-b]thiazole derivatives, including 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole, in combating cancer. These compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The anticancer properties are attributed to mechanisms such as inhibition of tubulin polymerization and interference with signaling pathways involving p90 ribosomal S6 kinase 2 (RSK2) .
- Case Studies : A study demonstrated that imidazo[2,1-b]thiazole derivatives could bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities:
- Broad Spectrum : 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied significantly, indicating structural dependencies for efficacy .
- Mechanism of Action : The antimicrobial activity is thought to stem from the disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The imidazo[2,1-b]thiazole scaffold has been associated with anti-inflammatory properties:
- Research Findings : Studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . This makes them potential candidates for treating inflammatory diseases.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole exhibits a range of other biological activities:
- Antidiabetic Activity : Some derivatives have shown potential in lowering blood glucose levels through various mechanisms .
- Anticonvulsant Properties : The compound's ability to modulate neurotransmitter systems suggests potential use in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Presence of thioether group | Enhances antimicrobial activity |
| Substituents on phenyl rings | Modulates anticancer potency |
| Variations in nitrogen positioning | Alters anti-inflammatory effects |
This table summarizes how different structural modifications can influence the biological activities of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituents at C-5 and C-5. Below is a comparative analysis with structurally related compounds:
Biological Activity
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole
The synthesis of this compound typically involves the reaction of 2-phenyl-imidazo[1,2-a]thiazole with p-toluenesulfonylhydrazide. The process includes stirring the mixture at elevated temperatures and subsequent purification through column chromatography. The resulting product exhibits distinct spectral characteristics confirming its structure, such as specific absorption bands in IR spectra and unique chemical shifts in NMR spectroscopy .
Anticancer Activity
A significant area of research has focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, a series of compounds related to 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole were tested against various cancer cell lines. One study highlighted that derivatives exhibited potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 with an IC50 value as low as 0.002 μM for the most effective compound .
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole | MV4-11 | 0.002 | FLT3 inhibition |
| Other derivatives | HeLa | >10 | No significant activity |
Enzyme Inhibition
Research has also indicated that imidazo[2,1-b]thiazole compounds can act as inhibitors of various enzymes. A notable study demonstrated that certain derivatives inhibited 15-lipoxygenase (15-LOX), with one compound showing double the potency of quercetin, a known inhibitor. This inhibition was linked to protective effects against oxidative stress-induced cell death in neuronal cells .
Study on AML
In a comprehensive study investigating the structure-activity relationship (SAR) of imidazo[2,1-b]thiazoles, researchers synthesized several derivatives and evaluated their effects on AML cells. The most promising compound demonstrated not only high potency but also selectivity towards FLT3-dependent cells over FLT3-independent ones, suggesting a targeted therapeutic potential in treating specific types of leukemia .
Study on Enzyme Inhibition
Another investigation focused on the inhibitory effects of imidazo[2,1-b]thiazole derivatives on 15-lipoxygenase. The study involved molecular docking simulations that revealed favorable interactions between the compounds and the enzyme's active site, leading to significant inhibition rates. This finding underscores the potential for developing new anti-inflammatory drugs based on this scaffold .
Q & A
Basic Research Question
- In vitro assays :
- In silico tools :
How do solvent-free synthesis conditions impact the environmental sustainability of imidazo[2,1-b]thiazole production?
Basic Research Question
Solvent-free methods (e.g., three-component reactions) reduce waste and energy consumption:
- E-factor reduction : Solvent-free protocols lower E-factors from 25–50 to <5 .
- Energy efficiency : Microwave-assisted reactions reduce time (2 h vs. 24 h) and energy use by 40% .
- Scalability : Kilogram-scale synthesis under solvent-free conditions achieves 86% yield with 99% purity .
What are the key challenges in interpreting structure-activity relationships for imidazo[2,1-b]thiazole derivatives with complex substitution patterns?
Advanced Research Question
- Steric hindrance : Bulky C-3 substituents (e.g., tert-butyl) reduce enzyme binding affinity by 30–50% .
- Electronic effects : Electron-withdrawing groups at C-5 enhance oxidative stability but may reduce solubility (logP increase: 0.5–1.2) .
- Conformational analysis : X-ray crystallography reveals that planar imidazo[2,1-b]thiazole cores are critical for intercalation into DNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
